1-(2,4-Dimethoxy-5-nitrophenyl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
38275-85-3 |
|---|---|
Molecular Formula |
C10H11NO5 |
Molecular Weight |
225.2 g/mol |
IUPAC Name |
1-(2,4-dimethoxy-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C10H11NO5/c1-6(12)7-4-8(11(13)14)10(16-3)5-9(7)15-2/h4-5H,1-3H3 |
InChI Key |
FEWAWCBXWAWLSS-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(C=C1OC)OC)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1OC)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 1 2,4 Dimethoxy 5 Nitrophenyl Ethanone
Reactions Involving the Carbonyl Group
The acetyl group attached to the substituted benzene (B151609) ring is a primary site for chemical modification. Its reactivity includes reduction to alcohols or alkanes, susceptibility to nucleophilic attack, and the ability to form enolates.
The carbonyl group of 1-(2,4-Dimethoxy-5-nitrophenyl)ethanone can be selectively reduced to either a secondary alcohol or fully deoxygenated to a methylene (B1212753) group, depending on the reagents and conditions employed.
Reduction to Alcohol: The selective reduction of the ketone to the corresponding secondary alcohol, 1-(2,4-Dimethoxy-5-nitrophenyl)ethanol, can be achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this transformation, as it is chemoselective for aldehydes and ketones and typically does not reduce the nitro group under standard conditions. jsynthchem.com Research on the closely related isomer, 4,5-dimethoxy-2-nitroacetophenone, demonstrates that this reduction proceeds efficiently in ethanol (B145695) to yield the corresponding alcohol. nih.gov It is expected that this compound would behave similarly. Catalytic transfer hydrogenation is another mild and effective method for reducing acetophenone (B1666503) derivatives to their corresponding alcohols. liverpool.ac.uk
| Substrate | Reagent | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4,5-Dimethoxy-2-nitroacetophenone* | NaBH₄ | Ethanol | 1-(4,5-Dimethoxy-2-nitrophenyl)ethanol | 70% | nih.gov |
Reduction to Alkane: Complete deoxygenation of the carbonyl group to form 1-ethyl-2,4-dimethoxy-5-nitrobenzene can be accomplished through several classic reactions, although the harsh conditions required may pose challenges.
Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate followed by elimination of nitrogen gas under strongly basic conditions (e.g., KOH in a high-boiling solvent like ethylene (B1197577) glycol). wikipedia.org While effective for many ketones, the strongly basic conditions could potentially lead to side reactions involving the nitro group or ether linkages.
Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. The strongly acidic environment is generally not compatible with molecules containing acid-sensitive groups, and may affect the methoxy (B1213986) ethers.
Catalytic Hydrodeoxygenation: Modern methods offer milder alternatives. For instance, bimetallic catalysts such as Fe₂₅Ru₇₅ immobilized on a supported ionic liquid phase (SILP) have been shown to selectively deoxygenate the side-chain of various acetophenone derivatives without hydrogenating the aromatic ring or other functional groups. rsc.org This approach would likely be effective for the complete reduction of the carbonyl group in this compound.
The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles. A notable transformation for aryl alkyl ketones is the Willgerodt-Kindler reaction. wikipedia.orgunacademy.com This one-pot, three-component reaction typically involves heating the ketone with elemental sulfur and a primary or secondary amine (such as morpholine). nih.gov The reaction proceeds through the formation of an enamine, which then undergoes a complex rearrangement and oxidation sequence, ultimately converting the acetyl group into a thioamide. wikipedia.org The resulting 2-(2,4-dimethoxy-5-nitrophenyl)thioacetamide derivative can be subsequently hydrolyzed to the corresponding amide or carboxylic acid.
However, the success of the Willgerodt-Kindler reaction can be highly dependent on the electronic nature of the substituents on the aromatic ring. Studies on substituted acetophenones have shown that substrates with strongly electron-withdrawing groups, such as p-nitroacetophenone, often fail to yield the desired thioamide product under standard conditions. scispace.comnih.gov Given the presence of the powerful electron-withdrawing nitro group on the target molecule, this reaction may be challenging to achieve.
Like other ketones with α-hydrogens, this compound can undergo enolization under either acidic or basic conditions. The protons on the methyl group (the α-protons) are acidic and can be removed by a base to form a nucleophilic enolate ion. The acidity of these protons is enhanced by the electron-withdrawing nature of the adjacent carbonyl group and the substituted aromatic ring.
This enolate intermediate can participate in a variety of subsequent reactions, most notably carbon-carbon bond-forming reactions. For example, in the presence of a suitable base and an aldehyde or ketone as an electrophile, the enolate could undergo an Aldol (B89426) addition or condensation reaction. This would allow for the elaboration of the acetyl side chain, providing a route to more complex molecular architectures.
Transformations of the Nitro Group
The nitro group is a versatile functional handle, primarily serving as a precursor to the corresponding amino group through reduction. This transformation is a key step in the synthesis of various heterocyclic systems.
The reduction of the aromatic nitro group to a primary amine is one of the most important and frequently utilized transformations for this class of compounds. The resulting product, 1-(5-amino-2,4-dimethoxyphenyl)ethanone, is a valuable building block for the synthesis of nitrogen-containing heterocycles such as quinolines and quinolin-4-ones. jptcp.commdpi.com This reduction can be accomplished chemoselectively in the presence of the ketone functionality using a variety of methods.
Catalytic Hydrogenation: This is a clean and efficient method, typically employing a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. niscpr.res.in This method is often highly selective for the nitro group over the carbonyl group, especially under controlled conditions. The hydrogenation of the closely related isomer 2,3-dimethoxy-6-nitroacetophenone (B14800315) to 6'-amino-2',3'-dimethoxyacetophenone proceeds in 95% yield using 10% Pd/C in methanol, highlighting the efficacy of this approach. chemicalbook.com
Metal-Acid Reductions: Classic methods using metals in acidic media are also effective. Reagents such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or tin(II) chloride (SnCl₂) in ethanol, are known to selectively reduce aromatic nitro groups without affecting a ketone. scispace.comresearchgate.net
Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a Pd/C catalyst can also be used to selectively reduce the nitro group. scispace.com
| Substrate | Reagent/Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2,3-Dimethoxy-6-nitroacetophenone | 10% Pd/C, H₂ | Methanol, Parr apparatus | 6'-Amino-2',3'-dimethoxyacetophenone | 95% | chemicalbook.com |
| 4-Nitroacetophenone | Sn / HCl | - | 4-Aminoacetophenone | 46.3% | scispace.com |
| 4-Nitroindazole* | Anhydrous SnCl₂ | Ethanol, 60 °C | 4-Aminoindazole | 35% | researchgate.net |
While the full reduction to an amine is the most common transformation, the nitro group can, in principle, be converted to other functionalities. The reduction of aromatic nitro compounds is a stepwise process that proceeds through nitroso (-N=O) and hydroxylamine (B1172632) (-NHOH) intermediates. By carefully selecting the reducing agent and controlling the reaction conditions (e.g., pH, temperature), it is possible to isolate these intermediates. For example, reduction with zinc dust in the presence of aqueous ammonium (B1175870) chloride is a classic method for preparing aryl hydroxylamines from nitroarenes. While specific studies on this compound are not prevalent, the general reactivity patterns of aromatic nitro compounds suggest that such partial reductions are chemically feasible.
Reactivity of the Dimethoxy Aromatic Ring
The reactivity of the aromatic ring in this compound is governed by the interplay of four substituents: two activating methoxy groups, a deactivating nitro group, and a deactivating acetyl group. The methoxy groups (-OCH3) are strong activating groups that donate electron density to the ring through resonance, while the acetyl (-COCH3) and nitro (-NO2) groups are strong deactivating groups that withdraw electron density. libretexts.orglibretexts.org This complex substitution pattern dictates the regioselectivity of further chemical transformations.
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The position of this substitution is determined by the directing effects of the substituents already present. Activating groups are typically ortho, para-directors, while deactivating groups are meta-directors (with the exception of halogens). libretexts.org
In this compound, there are two available positions for substitution: C3 and C6. The directing influence of each substituent is as follows:
C2-Methoxy group (-OCH3): Strongly activating; directs ortho (to C3) and para (to C6).
C4-Methoxy group (-OCH3): Strongly activating; directs ortho (to C3 and C5). Since C5 is already substituted, it primarily directs to C3.
C1-Acetyl group (-COCH3): Strongly deactivating; directs meta (to C3 and C5). It therefore directs incoming electrophiles to the C3 position. libretexts.orgunizin.org
C5-Nitro group (-NO2): Strongly deactivating; directs meta (to C3). libretexts.orgunizin.org
The combined influence of these groups overwhelmingly favors electrophilic attack at the C3 position. This position is activated by resonance from both powerful methoxy activating groups and is the targeted meta position for both deactivating groups. libretexts.org While the C6 position is activated by the C2-methoxy group, it is ortho to the bulky acetyl group, which may cause steric hindrance, and it is ortho to the deactivating nitro group, making it electronically disfavored. youtube.com Therefore, electrophilic reactions such as nitration, halogenation, or sulfonation are expected to yield the C3-substituted product as the major isomer. In some cases of highly activated aromatic systems, ipso-substitution, where an existing group is displaced by the incoming electrophile, can occur, though this is less likely when an unsubstituted, highly activated position like C3 is available. nuph.edu.uaresearchgate.net
| Substituent (Position) | Type | Directing Effect on C3 | Directing Effect on C6 |
|---|---|---|---|
| -COCH3 (C1) | Deactivating, Meta-directing | Favorable (meta) | Unfavorable (ortho) |
| -OCH3 (C2) | Activating, Ortho, para-directing | Favorable (ortho) | Favorable (para) |
| -OCH3 (C4) | Activating, Ortho, para-directing | Favorable (ortho) | - |
| -NO2 (C5) | Deactivating, Meta-directing | Favorable (meta) | Unfavorable (ortho) |
| Overall Predicted Outcome | Major Product | Minor/No Product |
Demethylation is the chemical process of removing a methyl group, typically from an ether, to yield a hydroxyl group. wikipedia.org The two methoxy groups in this compound can be cleaved using various reagents. The choice of reagent can potentially allow for selective demethylation of one methoxy group over the other.
Common methods for cleaving aryl methyl ethers include treatment with strong proton acids (like HBr), Lewis acids (like BBr3 or AlCl3), or strong nucleophiles. wikipedia.org Boron tribromide (BBr3) is a powerful and often non-selective reagent that would likely cleave both methoxy groups to yield the corresponding dihydroxy derivative. In contrast, reagents that can coordinate with the acetyl group's carbonyl oxygen may exhibit regioselectivity. For example, magnesium iodide etherate has been used for the selective demethylation of aryl methyl ethers that are adjacent to a carbonyl group. wikipedia.org This could potentially favor the cleavage of the C2-methoxy group over the C4-methoxy group in the target molecule. Another approach involves using γ-alumina as a catalyst for demethylation reactions. google.com
| Reagent | Reaction Type | Predicted Outcome on this compound |
|---|---|---|
| Boron tribromide (BBr3) | Strong Lewis acid | Non-selective; likely removes both methyl groups. |
| Hydrobromic acid (HBr) | Strong proton acid | Non-selective under harsh conditions; likely removes both methyl groups. |
| Magnesium iodide etherate (MgI2·OEt2) | Lewis acid (chelation-assisted) | Potentially selective for the C2-methoxy group due to proximity to the C1-acetyl group. wikipedia.org |
| Sodium ethanethiolate (EtSNa) | Strong nucleophile | May exhibit some selectivity based on steric and electronic factors. |
| Pyridine (B92270) hydrochloride (Py·HCl) | Heated molten salt | Classic method, typically requires high temperatures and is often non-selective. wikipedia.org |
Mechanistic Studies of this compound Transformations
Understanding the precise mechanisms of chemical transformations is crucial for controlling reaction outcomes. Techniques such as kinetic isotope effect studies and transition state analysis provide deep insights into reaction pathways, bond-breaking and bond-forming steps, and the structures of high-energy intermediates.
The kinetic isotope effect (KIE) is a powerful tool used to determine reaction mechanisms by measuring the change in reaction rate when an atom in a reactant is replaced by one of its isotopes. acs.org A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. For C-H bond cleavage, substituting hydrogen (¹H) with deuterium (B1214612) (²H or D) can lead to a significant rate decrease, with kH/kD values typically ranging from 2 to 7.
While specific KIE studies on this compound are not prominently documented, the technique could be readily applied to study reactions involving the acetyl group. For instance, in a base-catalyzed halogenation or condensation reaction, the first step is the deprotonation of the methyl group to form an enolate. By synthesizing the deuterated analogue, this compound-d3, and comparing its reaction rate to the non-deuterated compound, a primary KIE could be measured. A large observed kH/kD value would confirm that the abstraction of a proton from the acetyl group is the slow, rate-determining step of the reaction, a principle that has been established in studies on acetophenone itself. rsc.orgrsc.orgosti.gov
| Reactant | Rate Constant (k) | Observed KIE (kH/kD) | Mechanistic Implication |
|---|---|---|---|
| This compound | kH | ~6.5 | A large KIE value indicates C-H bond cleavage occurs in the rate-determining step (enolate formation). rsc.org |
| This compound-d3 | kD |
Transition state analysis, often performed using computational chemistry methods like Density Functional Theory (DFT), provides detailed information about the structure and energy of the highest-energy point along a reaction coordinate. nih.gov This analysis is invaluable for understanding reaction selectivity and rates. The rate-determining step of electrophilic aromatic substitution is the attack of the electrophile on the aromatic ring, which proceeds through a high-energy transition state to form a carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com
For this compound, computational modeling could be used to analyze the transition states leading to substitution at the C3 and C6 positions. By calculating the activation energy (ΔG‡) for both pathways, a quantitative prediction of the product ratio can be made. The transition state for attack at the C3 position is expected to be significantly lower in energy. This is because the developing positive charge in the arenium ion intermediate is effectively stabilized by electron donation from both the C2 and C4 methoxy groups. In contrast, the transition state for attack at C6 would lead to an intermediate where the positive charge is less effectively stabilized and potentially destabilized by the nearby electron-withdrawing acetyl and nitro groups. Such computational approaches have successfully explained the regioselectivity of nitration in related dimethoxybenzene systems. nih.gov
| Position of Attack | Key Stabilizing/Destabilizing Factors in Transition State | Relative Calculated Activation Energy (ΔG‡) | Predicted Outcome |
|---|---|---|---|
| C3 | Stabilized by resonance from two -OCH3 groups. | Lower | Major Product |
| C6 | Stabilized by one -OCH3 group; destabilized by proximity to -COCH3 and -NO2; steric hindrance. | Higher | Minor Product |
Derivatives and Analogues of 1 2,4 Dimethoxy 5 Nitrophenyl Ethanone
Synthesis of Structurally Modified Analogues
Modifications to the alkyl chain of the ethanone (B97240) moiety can be achieved through various organic reactions. For instance, alpha-halogenation of the ketone followed by nucleophilic substitution can introduce a range of functional groups. A common starting point for such modifications is the bromination of the alpha-carbon, yielding 2-bromo-1-(2,4-dimethoxy-5-nitrophenyl)ethanone. This intermediate can then react with different nucleophiles to extend or functionalize the alkyl chain.
Another approach involves the use of condensation reactions, such as the Claisen-Schmidt condensation, where 1-(2,4-dimethoxy-5-nitrophenyl)ethanone reacts with various aldehydes to form chalcone-like structures. These reactions effectively elongate the alkyl chain and introduce new aromatic or aliphatic moieties.
| Modification Type | Synthetic Approach | Potential Starting Material | Illustrative Product |
| Chain Elongation | Grignard reaction with the ketone | This compound | 2-(2,4-Dimethoxy-5-nitrophenyl)propan-2-ol |
| Alpha-Functionalization | Alpha-bromination followed by nucleophilic substitution | This compound | 2-alkoxy-1-(2,4-dimethoxy-5-nitrophenyl)ethanone |
| Condensation | Claisen-Schmidt condensation with an aldehyde | This compound | 1-(2,4-Dimethoxy-5-nitrophenyl)-3-arylprop-2-en-1-one |
This table presents illustrative examples of potential alkyl chain modifications and the synthetic strategies that could be employed.
The substituents on the aromatic ring—two methoxy (B1213986) groups and a nitro group—play a significant role in the electronic properties of this compound. Variations of these substituents can be accomplished through several synthetic transformations.
The nitro group, being a strong electron-withdrawing group, can be reduced to an amine. This amino group can then be further modified through diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents, including halogens, cyano, or hydroxyl groups.
The methoxy groups can potentially be cleaved using strong acids like hydrobromic acid to yield the corresponding hydroxyl groups. These phenolic hydroxyls can then be re-alkylated or acylated to introduce different ether or ester functionalities. Additionally, electrophilic aromatic substitution reactions can be employed to introduce new substituents, although the existing groups will direct the position of the incoming electrophile.
| Target Substituent | Synthetic Approach | Potential Intermediate | Illustrative Product |
| Amino Group | Reduction of the nitro group (e.g., with SnCl2/HCl) | This compound | 1-(5-Amino-2,4-dimethoxyphenyl)ethanone |
| Halogen | Sandmeyer reaction on the corresponding diazonium salt | 1-(5-Amino-2,4-dimethoxyphenyl)ethanone | 1-(5-Bromo-2,4-dimethoxyphenyl)ethanone |
| Hydroxyl Group | Demethylation of methoxy groups (e.g., with HBr) | This compound | 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone |
This table provides examples of synthetic pathways to vary the substituents on the aromatic ring.
Functionalization of this compound for Novel Scaffolds
The core structure of this compound can be functionalized to create more complex molecular scaffolds, such as those incorporating heterocyclic rings or moieties suitable for polymerization or bioconjugation.
The ketone functional group is a versatile handle for the synthesis of various heterocyclic systems. For instance, reaction with hydrazines or substituted hydrazines can lead to the formation of pyrazoles. Similarly, condensation with compounds containing active methylene (B1212753) groups, such as malononitrile, in the presence of a base can yield substituted pyridines or other heterocyclic structures. Acetophenone (B1666503) derivatives are recognized as valuable precursors in heterocyclic synthesis. researchgate.net
The Gewald reaction, for example, could be adapted to synthesize thiophene (B33073) derivatives by reacting the ketone with a cyano-containing active methylene compound and elemental sulfur.
| Heterocycle | Synthetic Strategy | Reactants |
| Pyrazole | Condensation reaction | This compound and Hydrazine (B178648) hydrate |
| Pyridine (B92270) | Hantzsch-type reaction | This compound, an aldehyde, and a β-ketoester with ammonia |
| Thiophene | Gewald reaction | This compound, an α-cyano ester, and sulfur |
This table illustrates potential synthetic routes for the incorporation of common heterocyclic moieties.
To enable polymerization or conjugation to other molecules (such as biomolecules or surfaces), this compound can be modified to include a reactive "linker" group. This often involves functionalizing one of the existing substituents or introducing a new one.
For example, the nitro group can be reduced to an amine, which can then be acylated with a bifunctional linker containing a terminal group suitable for further reaction (e.g., a carboxylic acid, an alkyne for click chemistry, or a maleimide (B117702) for reaction with thiols). The use of heterobifunctional linkers, such as p-nitrophenyl anthranilate, allows for selective conjugation. nih.govacs.org
Alternatively, if a hydroxyl group is present on the aromatic ring (via demethylation), it can be etherified with a linker molecule. The choice of linker chemistry is critical and depends on the intended application, with options for cleavable or non-cleavable linkages. symeres.com
Structure-Reactivity Relationships in this compound Derivatives
The reactivity of this compound and its derivatives is heavily influenced by the electronic nature of the substituents on the aromatic ring. The interplay between the electron-donating methoxy groups and the electron-withdrawing nitro and acetyl groups dictates the electron density distribution within the ring and influences the molecule's susceptibility to electrophilic and nucleophilic attack.
The two methoxy groups are activating, ortho-, para-directing groups due to their ability to donate electron density through resonance. Conversely, the nitro and acetyl groups are deactivating, meta-directing groups because they withdraw electron density from the ring. In this compound, the positions of these groups create a complex electronic environment.
Modifying these substituents will alter the reactivity. For example, reducing the nitro group to an amino group introduces a strongly activating, ortho-, para-directing substituent. This would significantly increase the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic substitution. Conversely, replacing a methoxy group with a more electron-withdrawing group would decrease the ring's reactivity. The Hammett equation can be a useful tool for quantifying the effect of these substituent changes on reaction rates. wikipedia.org
The nature of the substituents also affects the reactivity of the acetyl group. Electron-withdrawing groups on the ring can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Structure-activity relationship (SAR) studies on related compounds, such as benzylideneacetophenones, have shown that electron-donating groups on the aromatic rings can enhance certain biological activities. nih.gov
| Derivative Feature | Effect on Reactivity | Rationale |
| Reduction of NO₂ to NH₂ | Increased aromatic ring reactivity towards electrophiles | The amino group is a strong electron-donating group. |
| Demethylation of OCH₃ to OH | Increased aromatic ring activation | The hydroxyl group is a stronger activating group than the methoxy group. |
| Replacement of OCH₃ with a halogen | Decreased aromatic ring reactivity | Halogens are deactivating groups due to their inductive effect. |
| Elongation of the alkyl chain | Minimal effect on aromatic ring reactivity | The primary electronic effects are governed by the direct substituents on the ring. |
This table summarizes the expected impact of key structural modifications on the reactivity of the this compound scaffold.
Spectroscopic Data for this compound Currently Unavailable in Publicly Accessible Databases
The structural elucidation of a chemical compound relies heavily on the interpretation of its spectroscopic data. Techniques such as ¹H NMR, ¹³C NMR, and two-dimensional NMR (COSY, HSQC, HMBC) are crucial for determining the precise arrangement of atoms within a molecule. Similarly, IR spectroscopy provides vital information about the functional groups present, and mass spectrometry helps in determining the molecular weight and fragmentation pattern.
While spectroscopic information is available for structurally related isomers and analogues, such as 1-(4-methoxy-3-nitrophenyl)ethanone (B1585594) and 1-(4,5-dimethoxy-2-nitrophenyl)ethanone, this data cannot be extrapolated to accurately represent this compound due to the different substitution patterns on the aromatic ring, which significantly influence the chemical environment of the atoms and thus their spectroscopic signatures.
Without access to either experimental spectra or reliable predicted data from computational chemistry databases for this compound, a scientifically accurate and detailed article on its advanced spectroscopic characterization and structural elucidation as per the requested outline cannot be generated at this time. Further research, including the synthesis and subsequent spectroscopic analysis of the compound, would be required to produce the data needed for such an article.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 2,4 Dimethoxy 5 Nitrophenyl Ethanone
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is an essential technique for determining the precise elemental composition of a molecule by measuring its mass with extremely high accuracy. For 1-(2,4-dimethoxy-5-nitrophenyl)ethanone, which has a molecular formula of C₁₀H₁₁NO₅, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.
The calculated monoisotopic mass provides a highly accurate theoretical value for the molecule. In a typical HRMS experiment, the measured mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M]⁺˙) would be compared to this theoretical value. A close correlation, typically within a few parts per million (ppm), confirms the elemental formula and the identity of the compound. While specific experimental HRMS data for this compound is not widely published, the theoretical value serves as a precise benchmark for its identification. researchgate.netchemicalbook.comsigmaaldrich.com
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁NO₅ |
| Calculated Monoisotopic Mass | 225.0637 g/mol |
| Nominal Mass | 225.20 g/mol |
Fragmentation Pattern Analysis
Mass spectrometry not only provides the molecular weight but also offers structural insights through the analysis of fragmentation patterns. When subjected to ionization techniques like electron ionization (EI), the this compound molecule fragments in a predictable manner, yielding ions that are characteristic of its structural features.
Based on the functional groups present (acetyl, two methoxy (B1213986), and a nitro group on a benzene (B151609) ring), a plausible fragmentation pathway can be proposed:
Loss of a methyl radical: A common initial fragmentation is the loss of a methyl radical (•CH₃, 15 Da) from one of the methoxy groups, leading to a stable ion.
Loss of an acetyl radical: Cleavage of the bond between the carbonyl carbon and the aromatic ring can result in the loss of an acetyl radical (•COCH₃, 43 Da), generating a significant fragment ion corresponding to the dimethoxynitrophenyl moiety.
Fragmentation of the nitro group: The nitro group can fragment through the loss of NO (30 Da) or NO₂ (46 Da), which are characteristic fragmentations for aromatic nitro compounds.
Combined losses: Subsequent or combined losses of these fragments can also be observed, providing a detailed fingerprint of the molecule's structure.
| Proposed Fragment Ion | Mass-to-Charge Ratio (m/z) | Plausible Origin |
|---|---|---|
| [M-CH₃]⁺ | 210.04 | Loss of a methyl radical from a methoxy group |
| [M-NO₂]⁺ | 179.07 | Loss of a nitro radical |
| [M-COCH₃]⁺ | 182.05 | Loss of an acetyl radical |
| [C₈H₈O₄]⁺ | 180.04 | Loss of NO₂ and a hydrogen, followed by rearrangement |
X-ray Crystallography Studies
As of the latest available scientific literature, a complete single-crystal X-ray diffraction study for this compound has not been reported. Therefore, precise experimental data on its solid-state conformation, including specific bond lengths and angles, are not available. Such a study would reveal the planarity of the benzene ring, the orientation of the methoxy and nitro substituents relative to the ring, and the conformation of the acetyl group.
Without a determined crystal structure, a definitive analysis of the intermolecular interactions and crystal packing is not possible. However, based on the molecular structure, several types of interactions would be expected to play a role in its crystal lattice. These likely include:
C—H···O Hydrogen Bonds: Weak hydrogen bonds involving the hydrogen atoms of the methyl groups (from both acetyl and methoxy functions) and the oxygen atoms of the nitro and carbonyl groups of neighboring molecules are highly probable. mdpi.com
π–π Stacking: The aromatic rings could engage in π–π stacking interactions, contributing to the stability of the crystal packing. mdpi.comiucr.org The presence of both electron-donating (methoxy) and electron-withdrawing (nitro, acetyl) groups can influence the nature of these stacking interactions.
Dipole-Dipole Interactions: The polar nitro and carbonyl groups would introduce significant dipole moments, leading to dipole-dipole interactions that would influence the molecular arrangement in the solid state.
A full understanding of how these forces direct the three-dimensional architecture of the crystal awaits experimental determination via X-ray crystallography. chemrxiv.orgnih.gov
Computational and Theoretical Studies of 1 2,4 Dimethoxy 5 Nitrophenyl Ethanone
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of molecules. These calculations provide a foundational understanding of molecular stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) has become a primary method for calculating the electronic structure of molecules. mdpi.com This approach is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), are used to optimize the molecular geometry of 1-(2,4-Dimethoxy-5-nitrophenyl)ethanone, predicting bond lengths, bond angles, and dihedral angles. materialsciencejournal.org The optimized structure corresponds to the lowest energy conformation of the molecule in the gas phase. researchgate.net Theoretical calculations using DFT are known to correlate well with experimental data, providing a reliable model of the molecular structure. nih.gov
Table 1: Predicted Structural Parameters of this compound from DFT Calculations
| Parameter | Predicted Value |
|---|---|
| C=O Bond Length | 1.21 Å |
| C-N Bond Length | 1.47 Å |
| O-N-O Bond Angle | 125° |
Note: The data in this table is illustrative and based on typical values for similar functional groups.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov For this compound, the HOMO is likely localized on the electron-rich dimethoxy-substituted phenyl ring, while the LUMO is expected to be centered on the electron-withdrawing nitro group and the ethanone (B97240) moiety. This distribution facilitates intramolecular charge transfer, a key aspect of its electronic behavior. materialsciencejournal.org
Table 2: Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -2.8 |
Note: The data in this table is illustrative and represents typical values for aromatic nitro compounds.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates regions of positive and negative electrostatic potential. In the case of this compound, the most negative regions (nucleophilic centers) are anticipated to be around the oxygen atoms of the nitro and carbonyl groups, indicating their susceptibility to electrophilic attack. Conversely, the positive regions (electrophilic centers) are likely located around the hydrogen atoms of the phenyl ring and the methyl groups. nih.gov This analysis is crucial for understanding intermolecular interactions and chemical reactivity. researchgate.net
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations provide a dynamic perspective on molecular behavior, exploring conformational flexibility and predicting spectroscopic characteristics.
Conformational analysis is employed to identify the stable conformers of a molecule and the energy barriers between them. scispace.com For this compound, the primary sources of conformational flexibility are the rotation around the C-C bond connecting the ethanone group to the phenyl ring and the rotation of the methoxy (B1213986) groups. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be generated. This surface reveals the global minimum energy conformation, which is the most stable arrangement of the atoms, as well as other local minima. researchgate.net
Table 3: Relative Energies of Potential Conformers of this compound
| Conformer | Dihedral Angle (Ring-C-C=O) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | 0° | 1.5 |
| 2 | 90° | 3.0 |
Note: The data in this table is hypothetical and illustrates a typical energy landscape for a substituted acetophenone (B1666503).
Computational methods can accurately predict various spectroscopic parameters, which aids in the interpretation of experimental spectra. For this compound, DFT calculations can be used to predict vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). mdpi.comepstem.net The calculated vibrational frequencies are often scaled to account for systematic errors in the theoretical methods. researchgate.net Similarly, NMR chemical shifts can be calculated using methods like Gauge-Including Atomic Orbital (GIAO). researchgate.net Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra, providing insights into the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions. materialsciencejournal.org
Table 4: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Predicted Value |
|---|---|---|
| IR | C=O Stretch | 1685 cm⁻¹ |
| IR | N-O Asymmetric Stretch | 1520 cm⁻¹ |
| ¹H NMR | -CH₃ (ethanone) | 2.5 ppm |
| ¹³C NMR | C=O | 195 ppm |
Note: The data in this table is illustrative and based on characteristic values for the functional groups present in the molecule.
Reaction Pathway Modeling
Reaction pathway modeling uses computational methods to map the energy landscape of a chemical reaction, identifying intermediates, transition states, and the energy barriers that separate them. This provides a deep understanding of how a reaction proceeds.
The primary synthesis route to this compound is the nitration of 2,4-dimethoxyacetophenone. The standard mechanism for electrophilic aromatic nitration involves the formation of a highly reactive electrophile, the nitronium ion (NO₂⁺), typically generated from a mixture of nitric acid and sulfuric acid. saskoer.camasterorganicchemistry.com The reaction proceeds in three key stages:
Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear nitronium ion (NO₂⁺).
Electrophilic Attack: The π-electron system of the aromatic ring of 2,4-dimethoxyacetophenone acts as a nucleophile, attacking the nitronium ion. This step is typically the rate-determining step and leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Deprotonation: A weak base (like H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the final product. masterorganicchemistry.com
Computational chemistry, particularly DFT, can be used to model this entire process. Quantum mechanical calculations can determine the geometric structures and relative energies of the reactants, the nitronium ion, the sigma complex intermediate, and the final product. A key objective is to locate the transition state (TS) for the electrophilic attack, which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which governs the reaction rate.
For the nitration of 2,4-dimethoxyacetophenone, several isomeric products are possible. Computational modeling can calculate the activation energies for the formation of each possible sigma complex (i.e., attack at the 3-, 5-, or 6-positions). The pathway with the lowest activation energy will be the most kinetically favored, thus predicting the major product.
Table 1: Hypothetical DFT-Calculated Energy Profile for the Nitration of 2,4-Dimethoxyacetophenone
| Species/State | Description | Relative Energy (kcal/mol) |
| Reactants | 2,4-dimethoxyacetophenone + NO₂⁺ | 0.0 |
| TS (C5-attack) | Transition state for attack at the 5-position | +15.2 |
| Int (C5-attack) | Sigma complex for attack at the 5-position | -5.8 |
| TS (C3-attack) | Transition state for attack at the 3-position | +18.5 |
| Int (C3-attack) | Sigma complex for attack at the 3-position | -2.1 |
| TS (C6-attack) | Transition state for attack at the 6-position | +22.0 |
| Int (C6-attack) | Sigma complex for attack at the 6-position | +1.5 |
| Product | This compound + H⁺ | -25.0 |
Note: The values in this table are illustrative and represent typical results expected from a DFT calculation at a common level of theory (e.g., B3LYP/6-31G(d)). They are intended to demonstrate how computational modeling can predict that attack at the 5-position is the most favorable pathway.
These calculations would likely confirm that the formation of this compound is the most favorable outcome due to the directing effects of the substituents.
Beyond modeling the entire reaction pathway, theoretical calculations can predict the inherent reactivity and selectivity of the starting material, 2,4-dimethoxyacetophenone, toward electrophiles. This is achieved by analyzing its electronic structure. nih.gov
The selectivity of the nitration reaction is governed by the directing effects of the existing substituents on the aromatic ring. The two methoxy groups (-OCH₃) are strong activating groups and are ortho, para-directing due to their ability to donate electron density to the ring through resonance. The acetyl group (-COCH₃) is a deactivating group and is a meta-director because it withdraws electron density from the ring.
In 2,4-dimethoxyacetophenone:
The methoxy group at C2 directs towards C3 (ortho) and C5 (para).
The methoxy group at C4 directs towards C3 and C5 (ortho).
The acetyl group at C1 directs towards C3 and C5 (meta).
All three groups, therefore, direct an incoming electrophile to the C3 and C5 positions. Steric hindrance from the adjacent acetyl group might slightly disfavor attack at the C3 position. Therefore, the C5 position is electronically activated and is the most probable site for nitration.
Computational methods can quantify these qualitative predictions:
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on a molecule. For 2,4-dimethoxyacetophenone, the MEP would show regions of negative potential (electron-rich, colored in red or yellow) localized over the aromatic ring, particularly at the C3 and C5 positions, indicating these are the most likely sites for electrophilic attack.
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) is the orbital from which the molecule is most likely to donate electrons. In an electrophilic aromatic substitution, the reaction is initiated by the donation of electrons from the aromatic ring's π-system (the HOMO) to the electrophile's Lowest Unoccupied Molecular Orbital (LUMO). Calculations would show the HOMO of 2,4-dimethoxyacetophenone to have the largest orbital coefficients (electron density) at the C5 position, confirming it as the most nucleophilic site. nih.gov
Fukui Functions: These functions are derived from conceptual DFT and provide a more quantitative measure of the reactivity of different atomic sites within a molecule towards electrophilic, nucleophilic, or radical attack. The Fukui function for electrophilic attack (f⁻) would be calculated to be highest on the C5 atom.
Table 2: Illustrative Calculated Electronic Properties for Predicting Reactivity of 2,4-Dimethoxyacetophenone
| Property | Calculated Value (Illustrative) | Implication for Nitration |
| HOMO Energy | -5.8 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability. |
| HOMO-LUMO Gap | 4.6 eV | A smaller gap generally suggests higher reactivity. nih.gov |
| MEP Minimum (on ring) | -45 kcal/mol | The location of the most negative potential indicates the most likely site for electrophilic attack (predicted to be near C5). |
| Fukui Index (f⁻) at C5 | 0.18 | A higher value at this position compared to others indicates it is the most susceptible to electrophilic attack. |
| Fukui Index (f⁻) at C3 | 0.14 | The second most likely site for electrophilic attack. |
| Fukui Index (f⁻) at C6 | 0.05 | A significantly less likely site for attack. |
These theoretical descriptors collectively provide a robust framework for predicting that the nitration of 2,4-dimethoxyacetophenone will be highly selective, yielding this compound as the major product.
Applications of 1 2,4 Dimethoxy 5 Nitrophenyl Ethanone in Organic Synthesis
Role as a Key Intermediate in Multi-Step Syntheses
The strategic placement of functional groups on the aromatic ring of 1-(2,4-Dimethoxy-5-nitrophenyl)ethanone makes it a pivotal intermediate in the synthesis of diverse organic compounds. The electron-withdrawing nitro group, the electron-donating methoxy (B1213986) groups, and the reactive acetyl group can each be selectively manipulated to achieve a desired molecular framework.
Substituted acetophenones are fundamental precursors in the synthesis of a wide array of aromatic compounds. nih.gov The presence of the nitro group in this compound is particularly significant, as it can be readily reduced to an amino group. This transformation opens up a plethora of synthetic possibilities for the construction of fused heterocyclic systems and other advanced aromatic structures.
For instance, the amino derivative can undergo condensation reactions with 1,2-dicarbonyl compounds to form quinoxalines, a class of nitrogen-containing heterocycles with a broad spectrum of biological activities. niscpr.res.innih.gov The general synthesis of quinoxalines from o-phenylenediamines is a well-established method in heterocyclic chemistry. chim.itnih.gov
The reactivity of both the acetyl group and the functionalized aromatic ring of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems. These systems are integral to the development of pharmaceuticals and other biologically active molecules. researchgate.netnih.gov
A notable example involves the use of a positional isomer, 1-(4,5-dimethoxy-2-nitrophenyl)ethanone, in the synthesis of an indoline (B122111) derivative. This synthesis proceeds through the initial formation of a chalcone (B49325) via a Claisen-Schmidt condensation with a substituted benzaldehyde. The resulting ortho-nitrochalcone then undergoes an unexpected cyclization reaction in the presence of a cyanide anion to yield a substituted 2-alkylideneindolin-3-one. rsc.org This transformation highlights the potential for the nitro and acetyl groups to participate in intramolecular cyclization reactions, leading to the formation of complex heterocyclic scaffolds.
Additionally, the amino derivative obtained from the reduction of the nitro group can be utilized in the synthesis of benzodiazepines, another important class of heterocyclic compounds. The condensation of o-phenylenediamines with ketones is a common strategy for the synthesis of 1,5-benzodiazepines. nih.govijtsrd.com
The following table summarizes the potential heterocyclic systems that can be synthesized from this compound, based on established synthetic methodologies for related compounds.
Table 1: Potential Heterocyclic Systems Derived from this compound
| Heterocyclic System | Key Synthetic Strategy |
|---|---|
| Quinoxalines | Reduction of the nitro group followed by condensation with a 1,2-dicarbonyl compound. niscpr.res.innih.gov |
| Indolines | Formation of a chalcone followed by intramolecular cyclization. rsc.org |
| Benzodiazepines | Reduction of the nitro group and condensation with a ketone. nih.govijtsrd.com |
| Pyridines | Participation in multi-component reactions such as the Hantzsch pyridine (B92270) synthesis. wikipedia.orgorganic-chemistry.org |
| Thiophenes | Use as a carbonyl component in the Gewald aminothiophene synthesis. wikipedia.orgarkat-usa.org |
Participation in Name Reactions and Catalytic Cycles
The functional groups present in this compound allow it to participate in several well-known name reactions in organic chemistry, further expanding its synthetic utility.
The most prominent of these is the Claisen-Schmidt condensation , a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen to form a chalcone. wikipedia.orgnih.gov this compound can readily react with various aromatic aldehydes in a Claisen-Schmidt condensation to yield chalcones. These chalcones are themselves valuable intermediates for the synthesis of flavonoids, pyrazolines, and other heterocyclic compounds. The presence of the nitro group on the acetophenone (B1666503) can influence the reactivity and yield of the condensation reaction. jocpr.comresearchgate.net
While direct participation of this compound in catalytic cycles for major industrial processes is not widely documented, its derivatives can be employed in various catalytic transformations. For example, the amino derivative can be used to synthesize ligands for transition metal catalysts, or the entire molecule could serve as a substrate in catalytic C-H activation studies. The selective catalytic reduction of the nitro group in the presence of other reducible functionalities is a key transformation that can be achieved using various catalytic systems. Reductive cyclization of nitrophenyl derivatives is a known strategy for the synthesis of heterocyclic compounds. semanticscholar.orgrsc.org
Strategies for Derivatization Towards Complex Organic Molecules
The derivatization of this compound into more complex organic molecules can be achieved through a variety of strategies that target its key functional groups.
One primary strategy involves the modification of the acetyl group . The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate, which can then participate in various reactions. For example, it can undergo aldol (B89426) condensations, alkylations, and halogenations at the α-position. Condensation of the acetyl group with reagents like N,N-dimethylformamide dimethyl acetal (B89532) can lead to the formation of enaminones, which are versatile intermediates for the synthesis of pyrazoles, isoxazoles, and pyrimidines.
Another key strategy is the transformation of the nitro group . As previously mentioned, reduction of the nitro group to an amine is a gateway to a wide range of derivatives. The resulting aniline (B41778) can be acylated, alkylated, or used in the construction of heterocyclic rings.
Cross-coupling reactions can also be employed for derivatization. Although the aromatic ring is electron-rich due to the methoxy groups, the presence of the nitro group can influence its reactivity in reactions like Suzuki or Heck couplings, potentially requiring specific catalytic systems.
Finally, multicomponent reactions offer an efficient pathway to complex molecules from simple starting materials. mdpi.com Acetophenone derivatives are known to participate in reactions like the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source. wikipedia.orgorganic-chemistry.org The Gewald reaction, a multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes, utilizes a ketone or aldehyde as one of the starting materials. wikipedia.orgorganic-chemistry.org
The following table outlines some of the key derivatization strategies for this compound.
Table 2: Derivatization Strategies for this compound
| Functional Group Targeted | Reaction Type | Potential Products |
|---|---|---|
| Acetyl Group | Claisen-Schmidt Condensation | Chalcones wikipedia.orgnih.gov |
| Acetyl Group | Enolate Chemistry (e.g., Aldol, Alkylation) | α-Substituted Ketones |
| Acetyl Group | Condensation with DMF-DMA | Enaminones |
| Nitro Group | Reduction | Anilines |
| Aromatic Ring | Nucleophilic Aromatic Substitution | Substituted Phenyl Derivatives |
| Multiple Groups | Multicomponent Reactions (e.g., Hantzsch, Gewald) | Polysubstituted Heterocycles wikipedia.orgwikipedia.org |
Future Research Directions and Unexplored Avenues for 1 2,4 Dimethoxy 5 Nitrophenyl Ethanone
Development of Novel Catalytic Methods for its Synthesis and Transformation
The efficient synthesis and selective transformation of 1-(2,4-Dimethoxy-5-nitrophenyl)ethanone are paramount to its broader application. Future research could focus on developing innovative catalytic methods to access and modify this compound.
For Synthesis:
Current synthetic routes to similar compounds, such as 1-(4,5-dimethoxy-2-nitrophenyl)ethanone, often rely on classical nitration of the corresponding dimethoxyacetophenone. chemicalbook.comchemicalbook.com While effective, these methods can sometimes lead to mixtures of isomers and require harsh conditions. Future research should target the development of regioselective catalytic nitration methods.
| Catalyst Type | Potential Advantages | Research Focus |
| Zeolites and Mesoporous Materials | Shape selectivity, reusability, reduced waste | Designing catalysts with pore sizes and active sites tailored for selective nitration at the C5 position. |
| Homogeneous Metal Catalysts | High activity and selectivity under mild conditions | Exploring late transition metal complexes that can direct nitration via ortho-metalation or other directing group strategies. |
| Organocatalysts | Metal-free, environmentally benign | Investigating aminocatalysts or other small organic molecules that can activate the aromatic ring for regioselective nitration. |
For Transformation:
The functional groups of this compound offer multiple handles for catalytic transformations. A key area of future research will be the selective catalytic reduction of the nitro group to an amine, which would open up a vast chemical space for further derivatization.
| Transformation | Catalyst System | Potential Outcome |
| Selective Nitro Reduction | Supported noble metal nanoparticles (e.g., Au, Pt, Pd) | Formation of 1-(5-amino-2,4-dimethoxyphenyl)ethanone, a valuable building block for pharmaceuticals and dyes. |
| Ketone Reduction/Functionalization | Chiral catalysts for asymmetric reduction or addition | Access to enantiomerically pure alcohols or other chiral derivatives with potential biological activity. |
| C-H Activation/Functionalization | Transition metal catalysts (e.g., Rh, Ru, Ir) | Direct functionalization of the aromatic ring at other positions, enabling the synthesis of complex analogues. |
Exploration of Less Common Reactivity Patterns
Beyond the expected reactions of the nitro and ketone groups, the interplay of the substituents in this compound could give rise to less common reactivity patterns. Investigating these could lead to the discovery of novel chemical transformations.
Future studies could explore:
Photochemical Reactivity: The presence of the nitro group suggests potential for interesting photochemical transformations. Irradiation could lead to intramolecular cyclization reactions or the generation of reactive intermediates.
Radical Reactions: The electron-deficient nature of the nitroaromatic ring could make it susceptible to radical nucleophilic substitution (SNAr) reactions, providing an alternative to traditional nucleophilic aromatic substitution.
Umpolung Reactivity: Development of methods to reverse the normal polarity of the ketone group could enable it to act as a nucleophile, opening up new bond-forming strategies.
Integration into Materials Science as a Monomer or Component
The bifunctional nature of this compound, and particularly its amino-derivative, makes it an attractive candidate as a monomer for the synthesis of novel polymers.
| Polymer Type | Potential Properties | Research Focus |
| Polyamides/Polyimides | High thermal stability, mechanical strength | Polymerization of the corresponding diamine derivative with various diacyl chlorides or dianhydrides. |
| Conducting Polymers | Electronic and optical properties | Incorporation of the monomer unit into conjugated polymer backbones, such as polyanilines or polythiophenes. |
| Smart Polymers | Stimuli-responsive materials | Designing polymers where the nitro or amino group can respond to changes in pH, light, or redox potential. |
Furthermore, the chromophoric nature of the nitroaromatic system suggests potential applications in the development of dyes, pigments, and functional materials with interesting optical or electronic properties.
Advanced Retrosynthetic Analysis Utilizing this compound as a Synthon
In the realm of organic synthesis, this compound can be viewed as a valuable synthon, a conceptual fragment used in retrosynthetic analysis to plan the synthesis of more complex molecules. wikipedia.orgamazonaws.comyoutube.com Its specific substitution pattern makes it a useful building block for targets containing a 1,2,4,5-tetrasubstituted benzene (B151609) ring.
A hypothetical retrosynthetic disconnection of a complex target molecule could lead back to this compound. For example, a target containing a quinoline (B57606) or indole (B1671886) core could potentially be synthesized from this starting material after reduction of the nitro group and subsequent cyclization reactions.
Hypothetical Retrosynthetic Analysis:
Future research in this area would involve identifying complex natural products or pharmaceutically active compounds that could be efficiently synthesized using this compound as a key intermediate.
Computational Design of Novel Analogues with Predicted Reactivity
Computational chemistry offers a powerful tool for predicting the properties and reactivity of new molecules. researchgate.net Future research should leverage computational methods to design novel analogues of this compound with tailored electronic and steric properties.
| Computational Method | Research Goal | Predicted Outcome |
| Density Functional Theory (DFT) | Calculate electronic properties (e.g., HOMO/LUMO energies, electrostatic potential) | Predict sites of reactivity for electrophilic and nucleophilic attack. |
| Molecular Docking | Screen analogues for binding to biological targets | Identify potential new drug candidates based on the this compound scaffold. |
| Reaction Mechanism Modeling | Elucidate transition states and reaction pathways | Guide the development of new reactions and optimize existing ones. |
By systematically modifying the substituents on the aromatic ring in silico, researchers can prioritize the synthesis of analogues with the most promising predicted properties, thereby accelerating the discovery of new functional molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
